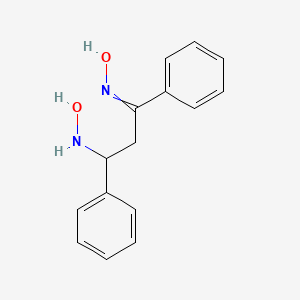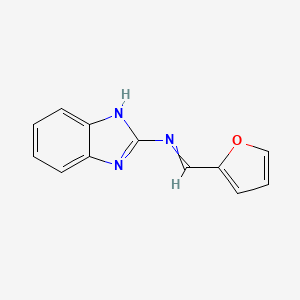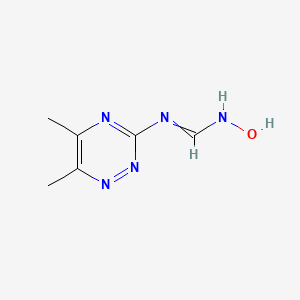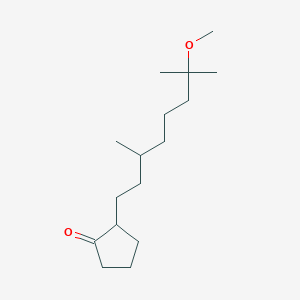![molecular formula C19H28N2O2 B14599773 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate CAS No. 60309-81-1](/img/structure/B14599773.png)
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a butylcarbamate group attached to a phenyl ring, which is further substituted with di(prop-2-en-1-yl)amino and dimethyl groups. The compound’s structure imparts specific chemical properties that make it valuable for research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. The di(prop-2-en-1-yl)amino group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The butylcarbamate group is then attached using carbamoylation reactions, often involving the use of isocyanates or carbamoyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted phenyl butylcarbamates .
Aplicaciones Científicas De Investigación
4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzyl(prop-2-en-1-yl)amine: Shares structural similarities but differs in the substitution pattern on the phenyl ring.
Dipropargylamine: Contains a similar di(prop-2-en-1-yl)amino group but lacks the butylcarbamate moiety.
Uniqueness
Its structure allows for versatile reactivity and interaction with various molecular targets, making it valuable for diverse research and industrial purposes .
Propiedades
Número CAS |
60309-81-1 |
|---|---|
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N-butylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-6-9-10-20-19(22)23-17-13-15(4)18(16(5)14-17)21(11-7-2)12-8-3/h7-8,13-14H,2-3,6,9-12H2,1,4-5H3,(H,20,22) |
Clave InChI |
WKPZVCGUURENAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(CC=C)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)











![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)
![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)
